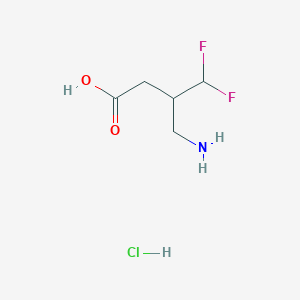

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-4,4-difluorobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO2.ClH/c6-5(7)3(2-8)1-4(9)10;/h3,5H,1-2,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDOUPOAESIDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)C(F)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylation reagents under specific reaction conditions to achieve the desired product . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino and difluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Chemical Reactions : It is utilized as a reagent in diverse chemical reactions, facilitating the formation of new compounds with desired properties.

Biology

- Biological Activity : Research indicates that 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride interacts with biological molecules, potentially modulating enzyme activity and influencing metabolic pathways.

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported between 6 to 12.5 µg/mL against various bacterial strains.

- Anticancer Potential : In vitro studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines, indicating its potential as a chemotherapeutic agent. Specific concentrations have led to significant reductions in cell viability.

Medicine

- Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound as a precursor for drug development. Its unique chemical structure may enhance the efficacy of pharmaceutical formulations targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of amino acid derivatives similar to 4-Amino-3-(difluoromethyl)butanoic acid. The results indicated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 9 to 20 mm, demonstrating its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed that certain concentrations led to significant reductions in cell viability, suggesting its potential role in cancer therapy.

Summary of Applications

| Application Area | Description |

|---|---|

| Chemistry | Building block for complex organic synthesis; reagent in chemical reactions |

| Biology | Interacts with biological molecules; exhibits antimicrobial and anticancer properties |

| Medicine | Explored for therapeutic applications; potential precursor for drug development |

Mechanism of Action

The mechanism of action of 4-Amino-3-(difluoromethyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

Key Features :

- The difluoromethyl group introduces electronegativity and moderate lipophilicity, balancing solubility and membrane permeability.

- The hydrochloride salt enhances crystallinity and aqueous solubility compared to the free acid form.

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Impact of Fluorination Patterns

Fluorine substituents influence electronic, steric, and pharmacokinetic profiles:

- Difluoromethyl (–CF₂H): Less electron-withdrawing than trifluoromethyl (–CF₃) but more than monofluoromethyl (–CH₂F). Balances solubility (logP ~1.2 estimated) and membrane permeability .

- 4-Fluorophenyl: Enhances solubility compared to non-fluorinated phenyl analogs (e.g., 4-Amino-3-phenylbutyric acid HCl) due to polar C–F bonds .

- Trifluoromethyl (–CF₃): Strongly electron-withdrawing, reducing basicity of the amino group (pKa shift) and improving metabolic stability .

Solubility and Stability

Biological Activity

4-Amino-3-(difluoromethyl)butanoic acid hydrochloride is a synthetic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of a difluoromethyl group, enhances its interaction with biological targets, making it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClFNO

- IUPAC Name : 3-(aminomethyl)-4,4-difluorobutanoic acid; hydrochloride

- CAS Number : 1378736-74-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is hypothesized that the compound can modulate enzyme activity by binding to active sites or altering conformational states, thereby influencing metabolic pathways.

Biological Activities

-

Antimicrobial Activity :

- Research indicates that derivatives of amino acids similar to 4-Amino-3-(difluoromethyl)butanoic acid exhibit varying degrees of antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown that compounds containing similar functional groups can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

-

Anticancer Properties :

- The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate that it may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.

- Neuroprotective Effects :

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various amino acid derivatives, including those structurally related to 4-Amino-3-(difluoromethyl)butanoic acid. The results indicated enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 9 to 20 mm .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The findings revealed that specific concentrations led to significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 4-Amino-3-chloro-5-methoxybenzoate | Structure | Antimicrobial, anticancer |

| γ-Aminobutyric acid derivatives | Structure | Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-amino-3-(difluoromethyl)butanoic acid hydrochloride, and how can purity be verified?

- Synthesis : The compound can be synthesized via multi-step organic reactions, including fluorination and subsequent hydrochlorination. The presence of the difluoromethyl group requires controlled fluorinating agents to avoid over-substitution. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize by-products like dehalogenated intermediates .

- Purity Verification : Use reversed-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times with reference standards. Mass spectrometry (ESI-MS) can confirm molecular weight (C₆H₁₂ClF₂NO₂; MW 203.62) and detect impurities such as unreacted precursors or halogenated side products .

Q. How does the difluoromethyl group influence the compound’s solubility and stability in aqueous buffers?

- Solubility : The difluoromethyl group increases hydrophobicity compared to non-fluorinated analogs. Solubility in aqueous buffers (e.g., PBS, pH 7.4) can be enhanced using co-solvents like DMSO (≤5% v/v). Conduct solubility assays via gravimetric analysis or UV spectrophotometry after centrifugation to remove undissolved particles .

- Stability : Fluorine’s electron-withdrawing effect stabilizes the molecule against enzymatic degradation. Perform stability studies in simulated physiological conditions (37°C, pH 7.4) over 24–72 hours, monitoring degradation via HPLC. The hydrochloride salt form improves stability in acidic environments .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Mobile phases with polar organic modifiers (e.g., ethanol/hexane) enhance enantiomer separation. Alternatively, derivatize the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze via NMR or X-ray crystallography .

- Stereochemical Impact : Enantiomeric impurities may alter receptor binding affinity. Compare activity of isolated enantiomers in target assays (e.g., GABA receptor binding) to identify pharmacologically active forms .

Q. How can computational modeling predict the compound’s interaction with GABA receptors, given its structural similarity to baclofen?

- Docking Studies : Use molecular docking software (e.g., AutoDock Vina) with GABA-B receptor crystal structures (PDB ID: 6UO8). The difluoromethyl group may enhance hydrophobic interactions with receptor pockets. Compare binding scores to baclofen (ΔG values) to assess relative affinity .

- MD Simulations : Perform molecular dynamics simulations (100 ns) to evaluate conformational stability of the receptor-ligand complex. Analyze hydrogen bonding (e.g., between the amino group and Asp129) and fluorine-mediated van der Waals interactions .

Q. What analytical approaches are suitable for detecting degradation products under oxidative stress conditions?

- Forced Degradation : Expose the compound to 3% H₂O₂ at 40°C for 24 hours. Analyze via LC-MS/MS to identify oxidation products (e.g., hydroxylation at the difluoromethyl group or cleavage of the butanoic acid chain) .

- Mechanistic Insights : Fluorine’s inductive effects reduce susceptibility to oxidation compared to non-fluorinated analogs. Quantify degradation rates using Arrhenius plots to predict shelf-life under accelerated conditions .

Methodological Notes

- Contradictions in Evidence : While baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) shares structural similarities, its chlorophenyl group confers distinct physicochemical and receptor-binding properties compared to the difluoromethyl analog. Direct extrapolation of baclofen data requires validation .

- Fluorine-Specific Considerations : The difluoromethyl group’s stereoelectronic effects (e.g., C-F bond polarization) may alter pKa of the amino group, impacting protonation states in physiological environments. Measure pKa via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.